molecular formula C18H21FN6OS B2457346 2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941947-91-7

2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2457346
CAS No.: 941947-91-7
M. Wt: 388.47
InChI Key: RBVRMDGAVORAAT-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound featuring various functional groups, making it a significant subject of study in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including nucleophilic substitution, amidation, and cyclization reactions

Industrial Production Methods

On an industrial scale, the production process is optimized to ensure maximum yield and purity. The key steps include:

  • Formation of pyrazolo[3,4-d]pyrimidine.

  • Alkylation to introduce the propylamino group.

  • Thiomethylation.

  • Nucleophilic substitution to attach the fluoro and benzamide functionalities. The conditions typically involve the use of high-purity solvents, catalysts, and controlled temperature and pressure settings to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions, including:

  • Oxidation: Where the methylthio group can be oxidized to a sulfoxide or sulfone.

  • Reduction: Potential reduction of the nitro group (if present) to an amine.

  • Substitution: The fluoro group can participate in nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction Reagents: Hydrogen gas (H2) with palladium on carbon (Pd/C).

  • Substitution Reagents: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).

Major Products

  • Oxidation: Conversion to sulfoxide or sulfone derivatives.

  • Reduction: Formation of an amine from nitro derivatives.

  • Substitution: Introduction of various nucleophiles in place of the fluoro group.

Scientific Research Applications

This compound finds diverse applications in:

  • Chemistry: Used as a building block in the synthesis of more complex molecules due to its rich functional groups.

  • Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways in cells.

  • Medicine: Explored for its anti-cancer properties, given its ability to interfere with cell proliferation.

  • Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its biological effects primarily by inhibiting specific protein kinases. This inhibition disrupts signaling pathways responsible for cell division and proliferation, which is particularly significant in cancer research.

Pathways Involved

  • MAPK/ERK Pathway: Inhibition of this pathway can lead to reduced cell growth and increased apoptosis.

  • PI3K/AKT Pathway: Disruption here affects cell survival and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide

  • N-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide

Uniqueness

  • Functional Groups: The specific arrangement and combination of functional groups in 2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide impart unique chemical properties and reactivity.

  • Biological Activity: Exhibits a distinct profile of kinase inhibition compared to its analogues, making it a unique candidate for targeted cancer therapies.

Properties

IUPAC Name

2-fluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6OS/c1-3-8-20-15-13-11-22-25(16(13)24-18(23-15)27-2)10-9-21-17(26)12-6-4-5-7-14(12)19/h4-7,11H,3,8-10H2,1-2H3,(H,21,26)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVRMDGAVORAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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